4-Chloro-3-(difluoromethyl)-7-methylquinoline-8-carboxylic acid
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Overview
Description
4-Chloro-3-(difluoromethyl)-7-methylquinoline-8-carboxylic acid is a quinoline derivative with a chloro, difluoromethyl, and carboxylic acid functional groups. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline or its derivatives.
Halogenation: Chlorination of the quinoline ring to introduce the chloro group.
Difluoromethylation: Introduction of the difluoromethyl group using reagents like difluorocarbene.
Methylation: Addition of the methyl group at the appropriate position.
Carboxylation: Conversion of the quinoline derivative to the carboxylic acid.
Industrial Production Methods:
Batch Process: Suitable for small-scale production with precise control over reaction conditions.
Continuous Flow Process: Preferred for large-scale production due to its efficiency and consistency.
Types of Reactions:
Oxidation: Conversion of the quinoline to quinone derivatives.
Reduction: Reduction of the quinoline ring to produce dihydroquinoline derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Using electrophilic or nucleophilic substitution reactions.
Major Products Formed:
Quinone Derivatives: Important in dye and pigment industries.
Dihydroquinoline Derivatives: Used in the synthesis of pharmaceuticals.
Substituted Quinolines: Utilized in agrochemicals and materials science.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions. Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Explored for its therapeutic potential in treating various diseases. Industry: Applied in the development of new materials and agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves binding to enzymes or receptors, leading to downstream effects.
Comparison with Similar Compounds
4-Chloro-3-(trifluoromethyl)quinoline-8-carboxylic acid
7-Methylquinoline-8-carboxylic acid
4-Chloroquinoline-8-carboxylic acid
Uniqueness: The presence of the difluoromethyl group in 4-Chloro-3-(difluoromethyl)-7-methylquinoline-8-carboxylic acid distinguishes it from other quinoline derivatives, potentially leading to unique biological and chemical properties.
This compound's diverse applications and unique structure make it a valuable subject of study in various scientific fields
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Properties
IUPAC Name |
4-chloro-3-(difluoromethyl)-7-methylquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2/c1-5-2-3-6-9(13)7(11(14)15)4-16-10(6)8(5)12(17)18/h2-4,11H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGWGFNFUSNROK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C(=C2C=C1)Cl)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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